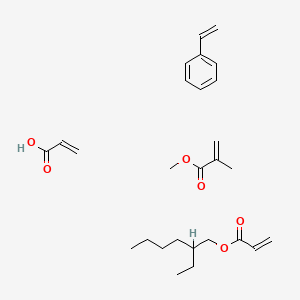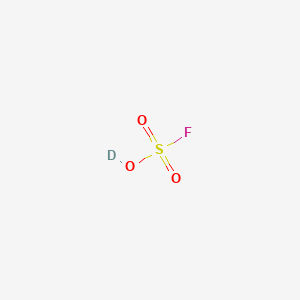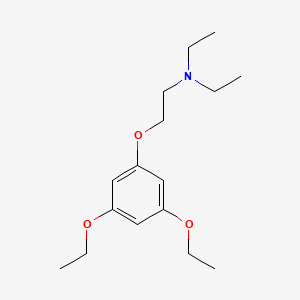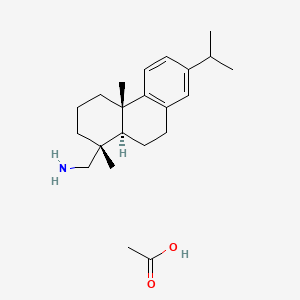
Dehydroabietylamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroabietylamine acetate is a derivative of dehydroabietylamine, a diterpene amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in chiral molecular recognition and its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydroabietylamine acetate can be synthesized through the reaction of dehydroabietylamine with acetic acid. The process involves dissolving dehydroabietylamine in toluene and slowly adding acetic acid in toluene. The product is then filtered, washed with hexane, and recrystallized from methanol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Flash chromatography on silica gel is often used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroabietylamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated compounds .
Applications De Recherche Scientifique
Dehydroabietylamine acetate has a wide range of scientific research applications:
Mécanisme D'action
Dehydroabietylamine acetate exerts its effects through various mechanisms:
Antitumor Effects: It disrupts nucleotide metabolism in cancer cells, causing DNA damage and inducing apoptosis.
Antiviral and Antibacterial Activity: It interferes with the replication and survival of viruses and bacteria by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
Dehydroabietylamine acetate can be compared with other similar compounds, such as:
Leelamine: Another diterpene amine with weak affinity for cannabinoid receptors and potential anticancer properties.
Dehydroabietylamine Derivatives: Compounds containing heterocyclic substituents like pyrrolidine, piperidine, azepane, and morpholine rings, which exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of chiral recognition properties and potential therapeutic applications. Its ability to act as a chiral solvating agent and its cytotoxic effects against cancer cells distinguish it from other similar compounds .
Propriétés
Numéro CAS |
2026-24-6 |
|---|---|
Formule moléculaire |
C20H31N.C2H4O2 C22H35NO2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |
InChI |
InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |
Clé InChI |
BFAQRUGPWJVQDA-WUHLWKCASA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
| 2026-24-6 | |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


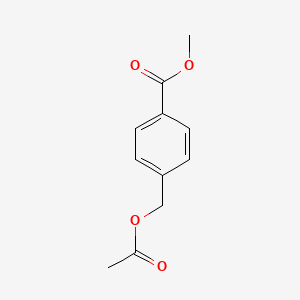
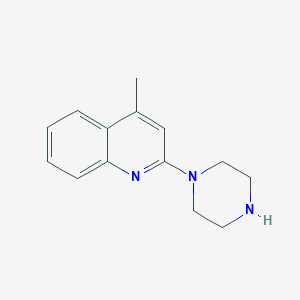
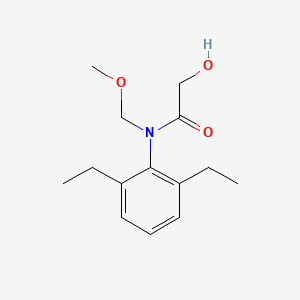
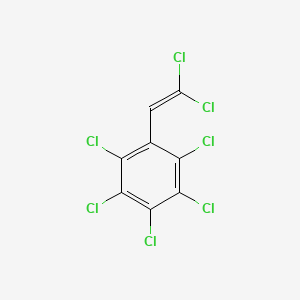
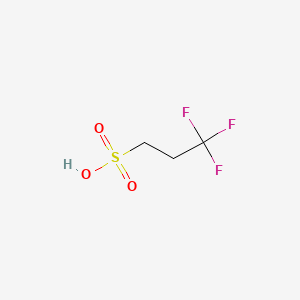
![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)
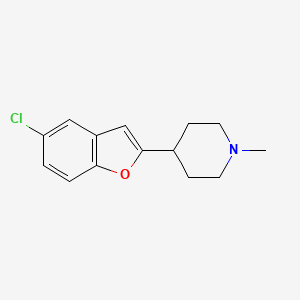
![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)
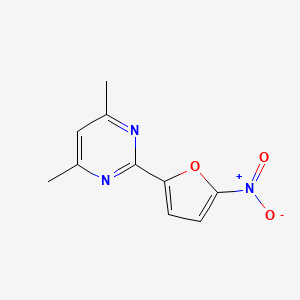
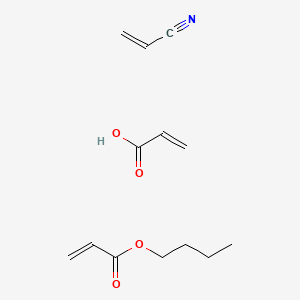
![Bicyclo[2.2.1]hept-2-ene;ethene](/img/structure/B1616271.png)
